molecular formula C10H6ClIN2O B13320231 2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13320231
M. Wt: 332.52 g/mol
InChI Key: ZZRLNSNESWVVNI-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with a chloro group at the second position and a 4-iodo-1H-pyrazol-1-yl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

    Coupling with benzaldehyde: The iodinated pyrazole is coupled with 2-chlorobenzaldehyde under conditions that facilitate the formation of the desired product, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: 2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: 2-Azido-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde.

Scientific Research Applications

2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein interactions.

    Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the iodine substituent.

    4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.

Uniqueness

2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both chloro and iodo substituents, which can impart distinct reactivity and properties. The iodine substituent, in particular, can participate in unique halogen bonding interactions and can be used in radiolabeling for imaging studies.

Properties

Molecular Formula

C10H6ClIN2O

Molecular Weight

332.52 g/mol

IUPAC Name

2-chloro-4-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6ClIN2O/c11-10-3-9(2-1-7(10)6-15)14-5-8(12)4-13-14/h1-6H

InChI Key

ZZRLNSNESWVVNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=C(C=N2)I)Cl)C=O

Origin of Product

United States

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